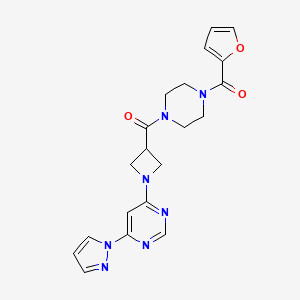

(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone

描述

属性

IUPAC Name |

[4-(furan-2-carbonyl)piperazin-1-yl]-[1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidin-3-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N7O3/c28-19(24-6-8-25(9-7-24)20(29)16-3-1-10-30-16)15-12-26(13-15)17-11-18(22-14-21-17)27-5-2-4-23-27/h1-5,10-11,14-15H,6-9,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRHAFVCYTYEHMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CC=N4)C(=O)C5=CC=CO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N7O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyrazole-Pyrimidine Intermediate: This step involves the reaction of a pyrazole derivative with a pyrimidine derivative under conditions that promote nucleophilic substitution or condensation.

Azetidine Ring Formation: The intermediate is then subjected to conditions that facilitate the formation of the azetidine ring, often through cyclization reactions.

Coupling with Furan-2-Carbonyl Piperazine: The final step involves coupling the azetidine intermediate with furan-2-carbonyl piperazine, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

化学反应分析

Types of Reactions

(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone: can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The pyrazole and pyrimidine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as m-CPBA (meta-chloroperoxybenzoic acid) or KMnO₄ (potassium permanganate) can be used.

Reduction: Reagents such as NaBH₄ (sodium borohydride) or LiAlH₄ (lithium aluminium hydride) are commonly employed.

Substitution: Conditions vary depending on the specific substitution but may include the use of bases, acids, or other nucleophiles/electrophiles.

Major Products

Oxidation: Furanones and other oxidized derivatives.

Reduction: Alcohols and reduced derivatives.

Substitution: Various substituted pyrazole and pyrimidine derivatives.

科学研究应用

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The pyrazole and pyrimidine moieties are known to exhibit cytotoxic effects against various cancer cell lines. Research indicates that derivatives of pyrazole compounds can inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest .

1.2 Antimicrobial Properties

The compound has shown promising antimicrobial activity against a range of pathogens. The incorporation of the furan and piperazine groups enhances its bioactivity, making it a candidate for developing new antibiotics or antifungal agents. Studies have demonstrated that compounds with similar structural motifs effectively combat bacterial resistance, which is a growing concern in modern medicine .

1.3 Anti-inflammatory Effects

Another significant application lies in its anti-inflammatory properties. The structural features of the compound suggest potential interaction with inflammatory pathways, which could lead to the development of new treatments for chronic inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .

Biological Research Applications

2.1 Target Identification and Validation

In biological research, this compound can serve as a tool for identifying and validating new drug targets. Its ability to interact with specific proteins involved in disease pathways allows researchers to explore the underlying mechanisms of diseases at a molecular level .

2.2 Mechanistic Studies

The compound's unique structure makes it suitable for mechanistic studies aimed at understanding drug action and resistance mechanisms in cancer and microbial pathogens. This research can provide insights into how modifications to the compound's structure can enhance efficacy or reduce toxicity .

Case Studies

作用机制

The mechanism of action of (1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling pathways.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound shares structural motifs with several bioactive molecules, including:

Physicochemical and Spectroscopic Comparisons

- Solubility : The azetidine ring in the target compound may reduce solubility compared to piperidine or open-chain analogues (e.g., Compound 10a) .

- Spectroscopic Characterization: Like other methanone-linked piperazines (e.g., MK69), the target compound would require 1H/13C NMR and ESI-MS for structural validation, with carbonyl peaks near 165–175 ppm in 13C NMR and molecular ion peaks consistent with its formula (estimated ~480 g/mol) .

生物活性

The compound (1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activities associated with this compound, including its synthesis, mechanism of action, and relevant research findings.

1. Chemical Structure and Synthesis

The molecular formula of the compound is , indicating a complex structure that incorporates multiple functional groups. The synthesis typically involves multi-step organic reactions, where key intermediates are formed through reactions involving pyrazole and pyrimidine derivatives. The general synthetic pathway can be summarized as follows:

- Formation of the Azetidine Ring : The azetidine core is synthesized through cyclization reactions involving suitable precursors.

- Introduction of the Pyrazole and Pyrimidine Moieties : These rings are introduced through nucleophilic substitution and condensation reactions.

- Coupling with Piperazine : The final step involves the coupling of the furan-containing piperazine to form the complete structure.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The presence of the pyrazole and pyrimidine rings suggests potential interactions with targets related to cancer and infectious diseases.

3.1 Anticancer Activity

Research has indicated that compounds containing pyrazole and pyrimidine derivatives exhibit significant anticancer properties. A study demonstrated that similar compounds showed inhibitory effects on cancer cell lines, with IC50 values ranging from 5 to 20 µM . The mechanism often involves apoptosis induction and cell cycle arrest.

3.2 Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against various pathogens. In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) reported in the range of 50 to 100 µg/mL .

3.3 Anti-inflammatory Properties

Compounds with similar structural motifs have been reported to exhibit anti-inflammatory activities, potentially by inhibiting pro-inflammatory cytokines and mediators . This suggests that the compound may also have therapeutic applications in inflammatory diseases.

4. Case Studies

Several studies have investigated the biological activities of pyrazole-containing compounds:

5. Conclusion

The compound This compound shows promise as a biologically active molecule with potential applications in oncology and infectious disease treatment. Its diverse biological activities warrant further investigation, particularly through clinical trials to establish efficacy and safety profiles.

常见问题

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of this compound to ensure high yield and purity?

- Methodology :

- Use stepwise heterocyclic coupling under controlled conditions (e.g., anhydrous solvents, inert atmosphere) to assemble the pyrimidine-azetidine and furan-piperazine moieties .

- Monitor reaction progress via thin-layer chromatography (TLC) and validate intermediate structures using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

- Optimize solvent choice (e.g., DMF or ethanol for polar intermediates) and reaction time to minimize side products like unreacted pyrazole or azetidine residues .

Q. How do key spectroscopic techniques confirm the structural integrity of this compound?

- Methodology :

- NMR spectroscopy : Assign peaks to distinguish the azetidine C-H protons (~3.5–4.5 ppm) and furan carbonyl carbon (~160–170 ppm) .

- Mass spectrometry : Validate the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns to confirm the pyrimidine-piperazine linkage .

- X-ray crystallography (if crystalline): Resolve spatial arrangements of the azetidine and piperazine rings to verify stereochemical fidelity .

Q. What preliminary pharmacological assays are recommended to assess its bioactivity?

- Methodology :

- Screen against kinase targets (e.g., tyrosine kinases) due to the pyrimidine moiety’s ATP-binding affinity .

- Use cell-based assays (e.g., viability assays in cancer lines) to evaluate cytotoxicity, with dose-response curves to determine IC₅₀ values .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different experimental models?

- Methodology :

- Perform orthogonal assays (e.g., SPR for binding affinity vs. cellular uptake studies) to distinguish target engagement from off-target effects .

- Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and validate discrepancies in enzyme vs. cell-based inhibition .

- Replicate studies in genetically modified cell lines (e.g., CRISPR knockouts) to confirm target specificity .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Methodology :

- Molecular docking : Model the pyrimidine-azetidine core in ATP-binding pockets (e.g., using AutoDock Vina) .

- MD simulations : Simulate ligand-receptor dynamics over 100+ ns to assess binding stability and water-mediated interactions .

- QSAR modeling : Corporate substituent effects (e.g., furan vs. thiophene) to refine activity predictions .

Q. How to address challenges in regioselectivity during pyrazole-pyrimidine coupling?

- Methodology :

- Employ directed C-H activation with palladium catalysts to favor coupling at the pyrimidine C4 position .

- Use steric directing groups (e.g., bulky azetidine substituents) to suppress undesired N1/N3 pyrazole adducts .

- Analyze regiochemical outcomes via LC-MS/MS to quantify isomeric byproducts .

Q. What strategies improve solubility and bioavailability for in vivo studies?

- Methodology :

- Introduce ionizable groups (e.g., tertiary amines on piperazine) or formulate with cyclodextrins to enhance aqueous solubility .

- Perform logP/logD measurements (via shake-flask or HPLC) to balance hydrophilicity and membrane permeability .

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Methodology :

- Synthesize analogs with modified heterocycles (e.g., replacing furan with thiophene) and compare bioactivity .

- Use free-Wilson analysis to quantify contributions of azetidine vs. piperazine moieties to potency .

- Validate SAR trends with crystallographic data of ligand-target complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。